molecular formula C21H25N3O B7547317 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide

Numéro de catalogue B7547317
Poids moléculaire: 335.4 g/mol
Clé InChI: QOZCYMIUZSCGEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide, also known as BZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZP is a benzodiazepine receptor ligand that has been found to have a wide range of biochemical and physiological effects.

Mécanisme D'action

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA receptor. By binding to this receptor, this compound enhances the activity of GABAergic neurotransmission, which can lead to a reduction in anxiety and stress. This compound has also been found to enhance cognitive function by increasing the release of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been found to reduce anxiety and stress, enhance cognitive function, and improve memory and learning. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of research available on its biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, it has been found to have some side effects, such as sedation and dizziness, which may make it unsuitable for some experiments.

Orientations Futures

For the study of N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide include the development of new analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions that affect cognitive function.

Méthodes De Synthèse

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide can be synthesized using a variety of methods, including the reaction of 1-butyl-2-nitrobenzene with 2-aminomethylbenzimidazole in the presence of a reducing agent such as sodium dithionite. Another method involves the reaction of 2-aminomethylbenzimidazole with 3-bromopropylbenzamide in the presence of a base such as potassium carbonate.

Applications De Recherche Scientifique

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the enhancement of cognitive function, and the reduction of anxiety and stress.

Propriétés

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-2-3-16-24-19-13-8-7-12-18(19)23-20(24)14-9-15-22-21(25)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZCYMIUZSCGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.